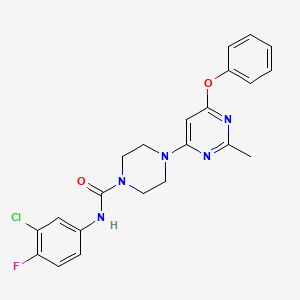

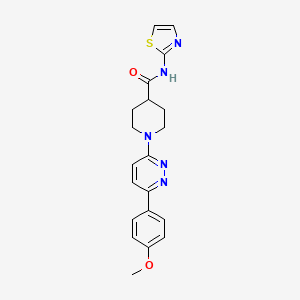

![molecular formula C20H18FN5S B3010427 7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine CAS No. 863458-19-9](/img/structure/B3010427.png)

7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine is a derivative of triazolopyrimidine, a heterocyclic compound that has garnered interest due to its potential biological activity. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported, highlighting the interest in triazolopyrimidine derivatives for their possible biological activities . Additionally, 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been used as a ligand for divalent metal thiocyanates, further indicating the versatility and significance of triazolopyrimidine derivatives in coordination chemistry .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves the formation of the triazolopyrimidine core followed by functionalization at various positions on the ring. Although the exact synthesis of 7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine is not detailed in the provided papers, the synthesis of related compounds can offer insights. For example, the synthesis of metal thiocyanate complexes with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine suggests that the ligand can be prepared and then introduced to metal centers to form coordination compounds . This information could be extrapolated to hypothesize a potential synthetic route for the compound , involving the preparation of the triazolopyrimidine core, followed by the introduction of the appropriate phenylmethylsulfanyl and fluorophenylmethyl groups.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine ring, which can engage in various intermolecular interactions. The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, for example, exhibits different supramolecular architectures depending on its crystal environment, with hydrogen bonding and π-π stacking interactions playing significant roles . These structural features are likely to be relevant to the compound of interest, as the presence of phenyl rings could facilitate π-π interactions, and the sulfur atom might engage in hydrogen bonding or other non-covalent interactions.

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives can be influenced by the substituents attached to the core ring. The provided papers do not discuss the chemical reactions of the specific compound , but they do provide information on the coordination chemistry of related compounds. For instance, the formation of metal thiocyanate complexes with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine indicates that the nitrogen atoms on the triazolopyrimidine ring can act as coordination sites for metal ions . This suggests that the compound of interest may also participate in coordination chemistry, potentially forming complexes with metal ions through its nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can vary widely depending on their specific substituents. While the provided papers do not directly address the properties of 7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine, they do offer insights into the properties of structurally related compounds. For example, the solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrate the influence of the crystal environment on the molecule's supramolecular structure . Additionally, the crystal packing of metal thiocyanate complexes with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is determined by Van der Waals forces and hydrogen bonding, which could also be relevant to the physical properties of the compound .

科学的研究の応用

Molecular Structure Analysis

The molecular structure of related compounds like 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in various environments. These studies highlight the potential biological activity of the triazolo[1,5-a]pyrimidine molecule in coordination compounds and explore different three-dimensional supramolecular architectures through hydrogen bonding and π-π stacking interactions (Canfora et al., 2010).

Synthesis and Biological Activity

Efficient one-step procedures have been developed for the synthesis of triazolo[1,5-a]pyrimidine derivatives, demonstrating their potential as scaffolds for biologically active compounds. This includes the identification of compounds with the ability to inhibit influenza virus RNA polymerase (Massari et al., 2017).

Anticancer Potential

New derivatives of triazolo[1,5-a]pyrimidine have been synthesized and evaluated for their anticancer properties. This research indicates the potential use of these compounds in cancer treatments, as seen in studies on various cancer cell lines (Bakavoli et al., 2010).

Medicinal Chemistry Applications

The triazolo[1,5-a]pyrimidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties. Several clinical trials and marketed drugs highlight the significance of this moiety in medicinal chemistry (Merugu et al., 2022).

Synthetic Utility in Heterocyclic Chemistry

The synthetic utility of heteroaromatic azido compounds, including triazolo[1,5-a]pyrimidines, has been explored for preparing various structurally diverse compounds, indicating their versatility in synthetic chemistry (Westerlund, 1980).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death . This makes the compound potentially useful in the treatment of cancers, as it can selectively target and kill tumor cells .

Pharmacokinetics

Similar compounds have shown good bioavailability and stability

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation due to cell cycle arrest . This can lead to the death of tumor cells, making the compound a potential anticancer agent .

将来の方向性

特性

IUPAC Name |

7-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5S/c1-13-3-4-14(2)16(9-13)11-27-20-18-19(22-12-23-20)26(25-24-18)10-15-5-7-17(21)8-6-15/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMIINUIAZVNQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

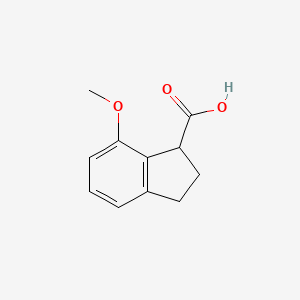

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B3010344.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B3010347.png)

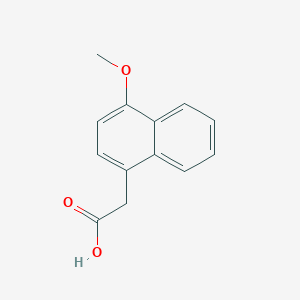

![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)

![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)

![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)

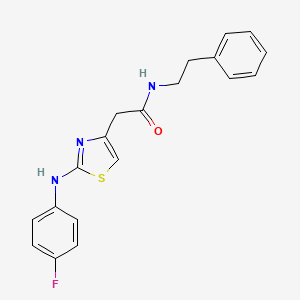

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)

![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)